N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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Overview
Description
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a synthetic organic compound that features an adamantane moiety, a phenyl group, and a phenylsulfanyl group The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with phenylsulfanylacetamide under specific conditions. One method involves the use of enamides as intermediates, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(II) acetate, with the reaction proceeding at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reactants, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The adamantane moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with biological membranes, potentially altering their properties and affecting cellular processes. The phenylsulfanyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-1-YL)-2-PHENYLACETAMIDE: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
N-(ADAMANTAN-1-YL)-2-(PHENYLSULFANYL)ACETAMIDE: Similar structure but without the phenyl group, affecting its overall stability and reactivity.
Uniqueness
N-(ADAMANTAN-1-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of both the adamantane and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27NOS |
---|---|
Molecular Weight |
377.5g/mol |
IUPAC Name |
N-(1-adamantyl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C24H27NOS/c26-23(25-24-14-17-11-18(15-24)13-19(12-17)16-24)22(20-7-3-1-4-8-20)27-21-9-5-2-6-10-21/h1-10,17-19,22H,11-16H2,(H,25,26) |
InChI Key |
FEBMTBCAYYMSQQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
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